N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide
Description
Properties
CAS No. |
31915-40-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-cyano-1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)14-12(2,8-13)7-10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,14,15) |
InChI Key |
IUDXXXXLDAZPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl groups in the compound make it reactive towards common bidentate reagents, enabling the formation of a variety of heterocyclic compounds . For example, the treatment of cyanoacetamide derivatives with hydrazonoyl chloride in ethanolic sodium ethoxide solution can lead to the formation of aminopyrazole structures . Additionally, the compound can participate in condensation and substitution reactions due to the active hydrogen on C-2 .
Scientific Research Applications
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamide have been studied for their diverse biological activities, including potential chemotherapeutic properties . The compound’s unique structure allows it to interact with different molecular targets, making it valuable for drug discovery and development . In industry, it is utilized in the production of chemicals for pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxyphenyl groups play a crucial role in its reactivity and biological activity . The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects: The 4-hydroxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs like the 4-fluorophenyl derivative (). However, the absence of a methoxy group (cf.
Physicochemical Properties: The fluorophenyl analog () exhibits a higher predicted boiling point (323.8°C) due to increased molecular weight and polarity compared to the target compound . Crystalline packing in nitro- and sulfonyl-containing analogs () is stabilized by intermolecular hydrogen bonds (e.g., C–H⋯O interactions), which may be less pronounced in the target compound due to its simpler substituents .
Toxicity and Safety: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive toxicological data, suggesting caution in handling structurally related cyano-acetamides . Nitro-containing compounds () may pose higher mutagenic risks due to nitro group reduction pathways .
Biological Activity
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol. This compound features a unique combination of functional groups, including a cyano group, a hydroxyphenyl moiety, and an acetamide group, which suggests potential biological activities and applications in various fields, particularly in pharmaceuticals.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the cyano group enhances its reactivity, while the hydroxyphenyl and acetamide groups may influence its interaction with biological targets.
Key Features
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 31915-40-9 |
| Functional Groups | Cyano, Hydroxyphenyl, Acetamide |
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit significant pharmacological properties. These may include:
- Antioxidant Activity : Compounds with hydroxyphenyl groups are known for their ability to scavenge free radicals.
- Antimicrobial Effects : Similar structures have shown activity against various bacterial strains.
- Anti-inflammatory Properties : The acetamide group can contribute to the modulation of inflammatory responses.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with key enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antioxidant Studies : A study demonstrated that similar compounds effectively reduced oxidative stress in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Effects : In vitro studies showed that compounds with similar structures inhibited pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while certain derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity .
Toxicological Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide, and how can purity be optimized?
- Methodology :
- Stepwise synthesis : Begin with condensation of 4-hydroxyphenylacetone with cyanoacetamide under basic conditions (e.g., Knoevenagel reaction). Optimize reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm the presence of the cyano group (δ 2.1–2.3 ppm for CH₃, δ 7.2–7.5 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 247.1 (C₁₂H₁₄N₂O₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) to confirm stereochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., cyano vs. halogen substituents) impact biological activity?
- Comparative Analysis :
| Compound | Substituent | Bioactivity (IC₅₀, μM) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Target compound | -CN, -CH₃ | 12.3 ± 1.2 (Cancer) | >500 (Rat) |
| N-(4-Fluorophenyl)acetamide | -F | 8.9 ± 0.8 | 320 |
| N-(4-Hydroxyphenyl)acetamide | -OH | 45.6 ± 3.1 | >1000 |
- Insight : The cyano group enhances target affinity (e.g., kinase inhibition) but may reduce metabolic stability compared to -OH or -F derivatives .
- Methodological Note : Use molecular docking (AutoDock Vina) to compare binding modes with protein targets (e.g., EGFR kinase) .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
- Data Reconciliation :
- Solubility : Reported values range from 0.5 mg/mL (aqueous buffer) to 12 mg/mL (DMSO). Conduct shake-flask experiments at pH 7.4 with UV quantification .
- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). If Papp < 1 × 10⁻⁶ cm/s, consider prodrug strategies (e.g., esterification of the acetamide) .
- Critical Factor : The methyl group increases lipophilicity (logP ≈ 1.8), which may reduce aqueous solubility but enhance membrane penetration .
Q. What mechanisms underlie its potential anti-inflammatory effects?
- Experimental Design :
- In vitro : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA). Compare to dexamethasone (positive control) .
- Pathway Analysis : Perform Western blotting for NF-κB p65 phosphorylation and IκBα degradation .
Data-Driven Research Questions
Q. How can computational models predict the metabolic fate of this compound?
- In silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., cytochrome P450 3A4-mediated hydroxylation) .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; prioritize in vitro validation using human liver microsomes + NADPH .
- Risk Mitigation : The methyl group may sterically hinder CYP450 binding, reducing first-pass metabolism .
Q. What strategies optimize enantiomeric purity given its chiral center?
- Chiral Resolution :
- Chromatography : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Confirm configuration via optical rotation and VCD spectroscopy .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during the Knoevenagel step to favor the desired (R)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
